molecular formula C10H21NO B2521289 2-(5,5-Dimethyloxan-2-yl)propan-1-amine CAS No. 2248293-27-6

2-(5,5-Dimethyloxan-2-yl)propan-1-amine

Cat. No.: B2521289
CAS No.: 2248293-27-6
M. Wt: 171.284
InChI Key: GJBRKWGFLORYEF-UHFFFAOYSA-N
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Description

2-(5,5-Dimethyloxan-2-yl)propan-1-amine is a chemical compound of interest in medicinal chemistry and organic synthesis. This amine features a tetrahydropyran (oxane) ring, a common structural motif in pharmaceuticals and bioactive molecules, which can influence the compound's physicochemical properties and bioavailability . Amines with complex ring systems are frequently investigated as key intermediates or building blocks in the development of new active compounds . The structural elements present in this molecule suggest potential applications as a synthon in drug discovery programs, particularly for creating molecules that interact with the central nervous system, though its specific biological profile requires further investigation . This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-(5,5-dimethyloxan-2-yl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(6-11)9-4-5-10(2,3)7-12-9/h8-9H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBRKWGFLORYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5,5-Dimethyloxan-2-yl)propan-1-amine typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Dimethyl Groups:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(5,5-Dimethyloxan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions, forming various substituted amines.

    Condensation: It can undergo condensation reactions to form larger molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents.

Scientific Research Applications

2-(5,5-Dimethyloxan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, helping to create more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It may have potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: This compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5,5-Dimethyloxan-2-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional attributes of 2-(5,5-Dimethyloxan-2-yl)propan-1-amine with related amines:

Compound Name Amine Type Substituents/Functional Groups Key Structural Features Potential Applications
This compound Primary 5,5-Dimethyloxane ring at C2 Chiral center, oxygen-containing ring Asymmetric synthesis, chiral intermediates
2,2-Diphenylethan-1-amine () Primary Two phenyl groups at C2 High lipophilicity, aromatic π-system Pharmaceuticals, polymer precursors
(R)-2-(3-Chlorophenyl)propan-1-amine () Primary 3-Chlorophenyl group at C2 Electronegative Cl, chiral center Bioactive molecule synthesis
N-(4-(2-(3-(Piperidin-1-yl)propylamino)ethyl)benzyl)-3-(piperidin-1-yl)propan-1-amine () Tertiary Piperidine rings, benzyl group Branched tertiary amine, rigid heterocycles Drug discovery, receptor-targeted agents

Physicochemical Properties

  • Solubility : The oxane ring in this compound enhances polarity compared to diphenylethylamine (), which is highly lipophilic due to phenyl groups. However, it is less polar than chlorophenyl-substituted amines (), where electronegative Cl may increase water solubility via dipole interactions.
  • Basicity : Primary amines (e.g., target compound, diphenylethylamine) exhibit higher basicity (pKa ~9–10) than tertiary amines (e.g., piperidine derivatives in , pKa ~7–8), affecting protonation states in biological or synthetic contexts.

Reactivity and Stability

  • Nucleophilicity : The primary amine group in the target compound confers higher nucleophilicity than tertiary amines, making it reactive in alkylation or acylation reactions. However, the steric hindrance from the dimethyloxane ring may moderate reactivity compared to less hindered analogues like 2,2-diphenylethan-1-amine.
  • Oxidative Stability : Primary amines are prone to oxidation, but the electron-donating dimethyl groups in the oxane ring could stabilize the amine via steric protection or inductive effects.

Q & A

Q. What synthetic routes are recommended for preparing 2-(5,5-Dimethyloxan-2-yl)propan-1-amine, and how can stereochemical outcomes be controlled?

Methodological Answer: The synthesis typically involves multi-step organic reactions. A plausible route includes:

Oxane ring formation : Reacting 5,5-dimethyl-dihydro-2H-pyran with a suitable oxidizing agent to form the oxane backbone.

Functionalization : Introducing the propan-1-amine moiety via nucleophilic substitution or reductive amination. For example, coupling the oxane intermediate with 1-nitropropene followed by reduction using LiAlH₄ (a method analogous to similar amine syntheses in ).

Purification : Column chromatography or recrystallization to isolate the product.
Steric control : The 5,5-dimethyl groups may influence reaction pathways by hindering axial attack, favoring equatorial substitution. Use chiral catalysts or enantioselective reducing agents (e.g., BINAP-Ru complexes) to control stereochemistry.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the oxane ring (e.g., δ 1.2–1.5 ppm for dimethyl groups) and amine proton signals (δ 1.8–2.5 ppm). NOESY may resolve stereochemical ambiguities.
  • Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • IR Spectroscopy : Identifies amine N-H stretches (~3300 cm1^{-1}) and C-O-C ether vibrations (~1100 cm1^{-1}).

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility : Use Hansen solubility parameters in solvents like DMSO, ethanol, or aqueous buffers. The 5,5-dimethyl groups likely enhance lipophilicity, reducing water solubility.
  • Stability : Conduct accelerated degradation studies (e.g., exposure to heat, light, or varying pH) monitored via HPLC. Oxane rings are generally stable but may hydrolyze under strong acidic/basic conditions.

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Dose-response studies : Test activity across a range of concentrations to identify non-linear effects.
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity toward proposed enzymes/receptors (e.g., nitric oxide synthases, as seen in structurally related amines).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to account for variability in assay conditions.

Q. How does the 5,5-dimethyl substitution on the oxane ring influence conformational stability and biological interactions?

Methodological Answer:

  • Conformational analysis : Perform X-ray crystallography (using SHELX) or DFT calculations to determine preferred ring puckering (e.g., chair vs. boat). Dimethyl groups likely enforce a rigid chair conformation, reducing entropy penalties during binding.
  • Biological assays : Compare binding affinities of the dimethyl-substituted compound with non-methylated analogs using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic and toxicological profiles?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate logP, BBB permeability, and CYP450 interactions. The compound’s lipophilicity may favor CNS penetration but increase hepatotoxicity risks.
  • Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., GPCRs) to identify key binding residues influenced by the oxane ring’s steric bulk.

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